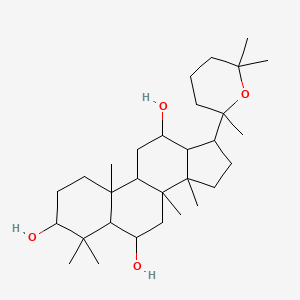
Panaxatriol
Übersicht
Beschreibung
Panaxatriol ist eine organische Verbindung, die zur Klasse der Dammarane-Typ-Tetracyclischen Triterpensapogenine gehört. Es ist ein Aglycon von Ginsenosiden, einer Gruppe von Steroidglykosiden, die in Ginseng (Panax ginseng) und Notoginseng (Panax pseudoginseng) vorkommen . This compound entsteht durch Dehydration von Protothis compound und ist für seine vielfältigen pharmakologischen Eigenschaften bekannt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Panaxatriol beinhaltet die strukturelle Modifikation von Protothis compound. Eine Methode verwendet die mikrobielle Konversionstechnologie, um diese Modifikation zu erreichen . Der Prozess beinhaltet die Verwendung spezifischer Mikroorganismen, um Protothis compound unter kontrollierten Bedingungen in this compound-Derivate umzuwandeln. Diese Methode ist aufgrund ihrer milden Reaktionsbedingungen und einfachen Bedienung vorteilhaft .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion von Ginsenosiden aus Ginseng oder Notoginseng, gefolgt von der Dehydration von Protothis compound zur Bildung von this compound . Der Extraktionsprozess umfasst Lösemittelextraktion, Reinigung und Kristallisation, um hochreines this compound zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für die Synthese von this compound-Derivaten mit verbesserten pharmakologischen Eigenschaften unerlässlich .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate zeigen unterschiedliche pharmakologische Aktivitäten und werden in der wissenschaftlichen Forschung und Arzneimittelentwicklung eingesetzt .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu den wichtigsten Anwendungen gehören:
Biologie: Es wird auf seine immunmodulatorischen, entzündungshemmenden und krebshemmenden Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. This compound übt seine Wirkungen aus, indem es Signalwege wie den PI3K/Akt/Nrf2-Signalweg moduliert . Dieser Signalweg spielt eine entscheidende Rolle beim zellulären Schutz vor oxidativem Stress und Entzündungen. Darüber hinaus wurde gezeigt, dass this compound Apoptose induziert und die Proliferation von Krebszellen hemmt, indem es spezifische molekulare Signalwege angreift .
Analyse Chemischer Reaktionen
Types of Reactions
Panaxatriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of this compound derivatives with enhanced pharmacological properties .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives exhibit different pharmacological activities and are used in scientific research and drug development .
Wissenschaftliche Forschungsanwendungen
Panaxatriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Wirkmechanismus
The mechanism of action of panaxatriol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating signaling pathways such as the PI3K/Akt/Nrf2 pathway . This pathway plays a crucial role in cellular protection against oxidative stress and inflammation. Additionally, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Panaxatriol ist strukturell ähnlich anderen Dammarane-Typ-Triterpenen wie Panaxadiol und Protopanaxadiol . this compound ist aufgrund seiner spezifischen funktionellen Gruppen und des Vorhandenseins eines Epoxidrings einzigartig. Diese strukturelle Einzigartigkeit trägt zu seinen besonderen pharmakologischen Eigenschaften bei .
Liste ähnlicher Verbindungen
- Panaxadiol
- Protopanaxadiol
- 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-on
Fazit
This compound ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung. Seine einzigartige Struktur und seine pharmakologischen Eigenschaften machen es zu einer wertvollen Verbindung für die Entwicklung neuer Therapeutika und Nahrungsergänzungsmittel.
Eigenschaften
IUPAC Name |
4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJUYMMIBFBOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Panaxatriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32791-84-7 | |
| Record name | Panaxatriol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Melting Point |
238 - 239 °C | |
| Record name | Panaxatriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7979361.png)

![2-[(4-Tert-butyl-2,6-dimethylphenyl)methylidene]imidazolidine;hydrochloride](/img/structure/B7979377.png)

![(4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide](/img/structure/B7979408.png)


![(4R-Cis)-6-[(Acetyloxy) methyl]-2,2-Dimethyl-1,3-Dioxane-4-Acetic Acid,1,1-Diemthyethyl Ester](/img/structure/B7979430.png)

![[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12R,13Z,15Z,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B7979448.png)
![[5-[4-[(4-Tert-butylbenzoyl)carbamothioylamino]anilino]-5-oxopentyl]-dimethylazanium;chloride](/img/structure/B7979455.png)
